molecular formula C10H9F3O3 B12962083 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid

2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid

Cat. No.: B12962083
M. Wt: 234.17 g/mol
InChI Key: APAOCPZWEQRJMC-UHFFFAOYSA-N
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Description

2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid is a fluorinated organic compound It is characterized by the presence of a trifluoromethyl group attached to a hydroxyethyl group, which is further connected to a phenyl ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the hydroxyethyl group, followed by further functionalization to attach the acetic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to effective inhibition or modulation of target proteins. The hydroxyethyl group can also participate in hydrogen bonding and other interactions, further contributing to the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trifluorophenylacetic acid: Another fluorinated phenylacetic acid with similar structural features but different functional groups.

    4-(Trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group attached directly to the phenyl ring without the hydroxyethyl group.

Uniqueness

2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetic acid is unique due to the presence of both the trifluoromethyl and hydroxyethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

2-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetic acid

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)9(16)7-3-1-6(2-4-7)5-8(14)15/h1-4,9,16H,5H2,(H,14,15)

InChI Key

APAOCPZWEQRJMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C(C(F)(F)F)O

Origin of Product

United States

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